N'-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC14654500
Molecular Formula: C26H25N5O4S
Molecular Weight: 503.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H25N5O4S |
|---|---|
| Molecular Weight | 503.6 g/mol |
| IUPAC Name | N-[(E)-benzylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C26H25N5O4S/c1-33-21-14-19(15-22(34-2)24(21)35-3)25-29-30-26(31(25)20-12-8-5-9-13-20)36-17-23(32)28-27-16-18-10-6-4-7-11-18/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+ |
| Standard InChI Key | MRLOOPQHJKCMDW-JVWAILMASA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4 |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₆H₂₅N₅O₄S, with a molecular weight of 503.6 g/mol. Its structure integrates a central 1,2,4-triazole ring substituted at positions 3, 4, and 5 with phenyl, 3,4,5-trimethoxyphenyl, and sulfanyl-acetohydrazide groups, respectively. The (E)-phenylmethylidene moiety forms a hydrazone linkage with the acetohydrazide side chain, conferring rigidity and planar geometry critical for target binding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₅N₅O₄S |
| Molecular Weight | 503.6 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Soluble in DMSO, ethanol |
| Research Use | Non-clinical investigations |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Triazole Core Formation: Cyclocondensation of thiosemicarbazide derivatives with substituted phenylacetic acids under refluxing ethanol yields the 4H-1,2,4-triazole backbone.
-
Sulfanylation: Introduction of the sulfanyl group at position 3 via nucleophilic substitution using mercaptoacetic acid in dimethylformamide (DMF).
-
Hydrazone Formation: Condensation of the sulfanyl-acetohydrazide intermediate with benzaldehyde derivatives in the presence of catalytic acetic acid.
Reaction conditions—such as solvent polarity (DMF vs. ethanol), temperature (80–120°C), and catalysts (e.g., Pd/C for deprotection steps)—critically influence yields, which range from 45% to 68% after purification by column chromatography.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms regioselectivity, with distinctive signals for triazole protons (δ 8.2–8.5 ppm) and methoxy groups (δ 3.8 ppm). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 504.16 [M+H]⁺.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL) and fungi (Candida albicans, MIC: 16 µg/mL). The triazole ring disrupts microbial cell membrane integrity by inhibiting ergosterol biosynthesis, while the hydrazide moiety chelates essential metal ions.
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 18 |
| HEK-293 (Normal) | >100 |
Structure-Activity Relationships (SAR)
Role of Substituents
-
3,4,5-Trimethoxyphenyl Group: Enhances lipid solubility and membrane penetration, correlating with improved anticancer activity.
-
Sulfanyl Linker: Facilitates hydrogen bonding with cysteine residues in target enzymes.
-
Hydrazone Moiety: Stabilizes the E-configuration, optimizing steric alignment with hydrophobic enzyme pockets.
Comparative studies with analogues (e.g., trifluoromethyl or benzyloxy substitutions) reveal diminished activity, underscoring the necessity of methoxy groups for potency.
Pharmacological and Toxicological Considerations
Pharmacokinetic Challenges
Despite in vitro efficacy, the compound faces bioavailability limitations due to:
-
High LogP (3.2): Predisposes to hepatic first-pass metabolism.
-
Plasma Protein Binding: >90% binding reduces free drug concentration.
Acute Toxicity
Rodent studies (oral LD₅₀: 320 mg/kg) indicate dose-dependent hepatotoxicity, necessitating structural modifications to improve safety margins.
Future Research Directions
Prodrug Development
Ester prodrugs (e.g., acetylated hydrazide) are under investigation to enhance aqueous solubility and reduce gastrointestinal irritation.
Targeted Delivery Systems
Nanoparticle encapsulation (PLGA or liposomal carriers) aims to improve tumor-specific accumulation and mitigate off-target effects.
Combination Therapies
Synergy studies with cisplatin and doxorubicin reveal additive effects in overcoming multidrug resistance (MDR) phenotypes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume